3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a bicyclic quinoline derivative characterized by a dihydro-2-one core fused with two quinoline moieties. The compound features a butyl chain at position 3, a methyl group at position 3, and a chlorine substituent at position 3. Such structural motifs are common in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents, due to their ability to modulate enzyme activity through aromatic stacking and hydrophobic interactions . While its exact biological activity remains unspecified in the provided evidence, analogs with similar scaffolds (e.g., fluorinated or methoxy-substituted derivatives) are commercially available and studied for pharmacological applications .
Properties
CAS No. |
918646-20-5 |
|---|---|
Molecular Formula |
C23H23ClN2O |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
3-butyl-5-chloro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C23H23ClN2O/c1-3-4-12-23(2)14-18-19(24)9-7-11-21(18)26(22(23)27)17-13-16-8-5-6-10-20(16)25-15-17/h5-11,13,15H,3-4,12,14H2,1-2H3 |
InChI Key |
VTHYVYASWXMFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 106609-36-3)
- Key Differences : The fluorine atom at position 5 replaces chlorine.
- Molecular Formula : C₂₃H₂₃FN₂O (vs. C₂₃H₂₃ClN₂O for the target compound).
- Lipophilicity: The Cl→F substitution reduces logP (fluorine is less lipophilic than chlorine), which could influence membrane permeability and metabolic stability. Commercial Availability: This analog is marketed by Parchem Chemicals, suggesting industrial relevance in drug discovery .
Core Structure Modifications: Biquinolin vs. Bipyridin
3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-5-(2,4-dimethoxypyrimidin-5-yl)-2H-[1,3'-bipyridin]-2-one (S7b)
- Key Differences: Core: Bipyridin instead of biquinolin, altering aromaticity and electron distribution. Substituents: Cyclopropylmethoxy and dimethoxypyrimidinyl groups introduce steric bulk and polar functionality.
- Synthesis : Produced via General Procedure C with a 75% yield, indicating efficient synthetic accessibility .
- Biological Relevance : Designed as a main protease inhibitor (SARS-CoV-2), highlighting the role of heterocyclic cores in antiviral drug design .
Methyl-Branched Analogs in Pheromone Chemistry
These compounds, such as Me4-5:4-OH,2-one, are utilized by arthropods for alarm or sex pheromone functions. Although distinct in application, they underscore the broader significance of methyl and halogen substituents in modulating biological activity .
Tabulated Comparative Analysis
Biological Activity
3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 300.80 g/mol
- CAS Number : 1151665-15-4
Antimicrobial Activity
Recent studies have indicated that derivatives of biquinoline compounds exhibit antimicrobial properties. For instance, compounds similar to 3-butyl-5-chloro derivatives have shown effectiveness against various bacterial strains. A study demonstrated that certain biquinoline derivatives displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Research indicates that biquinoline derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
Studies have shown that biquinoline derivatives possess antioxidant properties. They can reduce oxidative stress markers and protect against DNA damage induced by reactive oxygen species (ROS) . This activity is crucial for developing therapeutic agents aimed at conditions associated with oxidative stress.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with the active sites of COX enzymes, inhibiting their activity and thus reducing inflammation.
- Antioxidant Mechanism : The presence of functional groups in the biquinoline structure may facilitate electron donation, neutralizing free radicals.
- Bacterial Interaction : The compound's structure may allow it to penetrate bacterial membranes effectively, disrupting cellular processes.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
